molecular formula C12H12ClNO2 B13906146 Ethyl 4-chloro-6-methyl-1H-indole-2-carboxylate

Ethyl 4-chloro-6-methyl-1H-indole-2-carboxylate

Cat. No.: B13906146
M. Wt: 237.68 g/mol
InChI Key: XHVJDLOKLHWCMQ-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-6-methyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its indole core, substituted with a chlorine atom at the 4-position, a methyl group at the 6-position, and an ethyl ester group at the 2-position. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-6-methyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions. The resulting hydrazone undergoes cyclization to form the indole core. Specific conditions, such as the use of methanesulfonic acid in methanol, can yield the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-6-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-chloro-6-methyl-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-6-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to exert its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-chloro-6-methyl-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the methyl group at specific positions on the indole ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H12ClNO2

Molecular Weight

237.68 g/mol

IUPAC Name

ethyl 4-chloro-6-methyl-1H-indole-2-carboxylate

InChI

InChI=1S/C12H12ClNO2/c1-3-16-12(15)11-6-8-9(13)4-7(2)5-10(8)14-11/h4-6,14H,3H2,1-2H3

InChI Key

XHVJDLOKLHWCMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(C=C2Cl)C

Origin of Product

United States

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